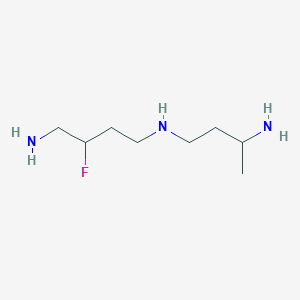

![molecular formula C21H19N3O3S B2561035 2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 1112450-24-4](/img/structure/B2561035.png)

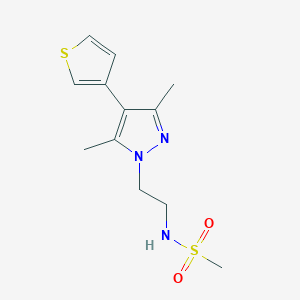

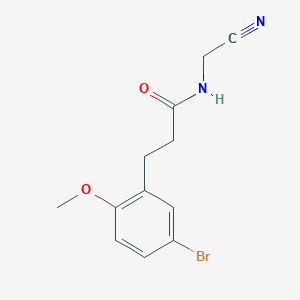

2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring and the various substituents. The presence of the trifluoromethoxy group could introduce interesting electronic effects due to the high electronegativity of fluorine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Applications De Recherche Scientifique

Molecular Modeling and Pharmacological Evaluation

A study by Shkair et al. (2016) focused on molecular modeling and the synthesis of 1,3,4-thiadiazoles as anti-inflammatory and analgesic agents. Their research highlights the significant in vitro anti-inflammatory activity of compounds within this chemical family, offering insight into their potential pharmacological applications. The study also delves into the mechanism of action of these compounds against the COX-2 enzyme, suggesting a scientific basis for their therapeutic effects (Shkair, Shakya, Raghavendra, & Naik, 2016).

Anticancer Potential

Ekrek et al. (2022) synthesized and evaluated various thiazole and thiadiazole derivatives for their anticancer properties. Their research indicates significant activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy. The study also emphasizes the role of these compounds in inducing apoptosis in cancer cells (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).

Chemical Structure and Interactions

Boechat et al. (2011) examined the structure of compounds related to 1,3,4-thiadiazoles, analyzing their molecular interactions and the generation of 3-D arrays through various intermolecular bonds. This research provides a foundational understanding of the chemical and physical properties of these compounds (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).

Versatility in Chemical Reactions

The versatility of N-Acyl-3,3-difluoro-2-oxoindoles in chemical reactions, leading to a variety of products including thiadiazole derivatives, was highlighted in a study by Boechat et al. (2008). This showcases the diverse chemical applications and potential of thiadiazole compounds (Boechat, Kover, Bastos, Pinto, Maciel, Mayer, Silva, Sá, Mendonça, Wardell, & Arruda, 2008).

Glutaminase Inhibition and Anticancer Properties

Shukla et al. (2012) explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as inhibitors of kidney-type glutaminase, a target in cancer therapy. Their findings reveal the potential of these analogs in inhibiting cancer cell growth, contributing to the broader understanding of 1,3,4-thiadiazoles in cancer research (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).

Mécanisme D'action

Target of Action

The compound “2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide” belongs to the class of 2-aminothiazoles . Compounds in this class have been found to exhibit anticancer activity , suggesting that their targets could be proteins or enzymes involved in cell proliferation and survival.

Biochemical Pathways

Given its potential anticancer activity, it might affect pathways involved in cell cycle regulation, apoptosis, or dna repair .

Result of Action

If it does exhibit anticancer activity, it might lead to cell cycle arrest, induction of apoptosis, or inhibition of cell proliferation .

Propriétés

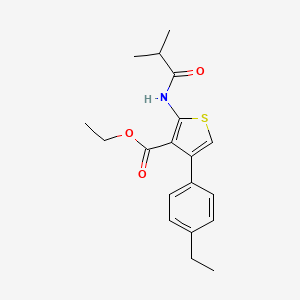

IUPAC Name |

3-(4-ethoxyphenyl)-5-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-3-26-16-9-7-14(8-10-16)21-23-19(27-24-21)12-20-22-18(13-28-20)15-5-4-6-17(11-15)25-2/h4-11,13H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYOUIBBAARUSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

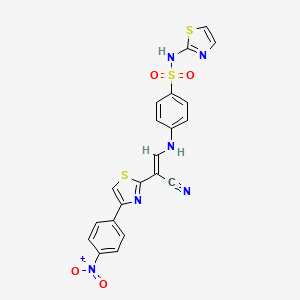

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone](/img/structure/B2560957.png)

![4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine](/img/structure/B2560963.png)

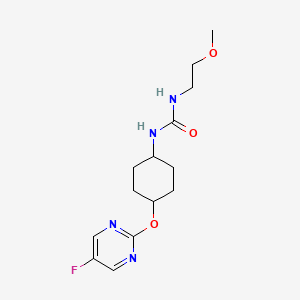

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2560967.png)

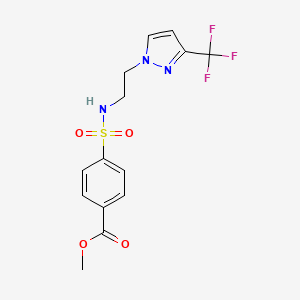

![3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2560972.png)